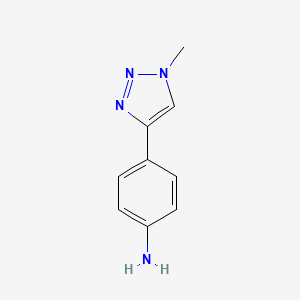
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is a compound that features a triazole ring attached to an aniline moiety The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically involve maintaining a controlled temperature and pressure, and using solvents that facilitate the reaction while being environmentally friendly .
化学反应分析
Types of Reactions
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products
科学研究应用
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline has a wide range of applications in scientific research:
作用机制
The mechanism by which 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline exerts its effects involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, which is crucial in various physiological processes . The triazole ring’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target proteins .
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A basic triazole ring without additional functional groups.
4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline: A similar compound with a phenyl group instead of a methyl group.
4-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline: A compound with a benzyl group, offering different steric and electronic properties.
Uniqueness
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the triazole ring influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
4-(1-methyltriazol-4-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-13-6-9(11-12-13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3 |
InChI 键 |
RICPPRFNLMRYPQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=N1)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


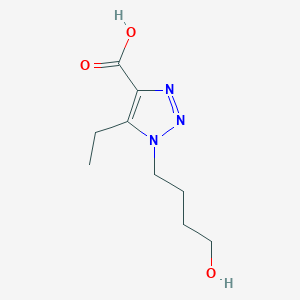
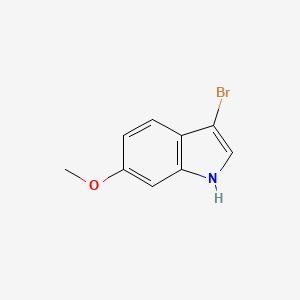
![2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13633890.png)
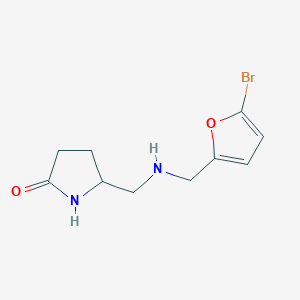

![N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine](/img/structure/B13633912.png)
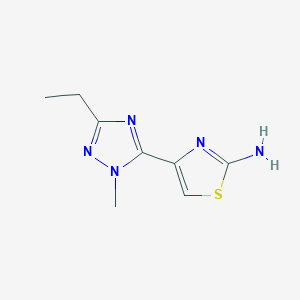
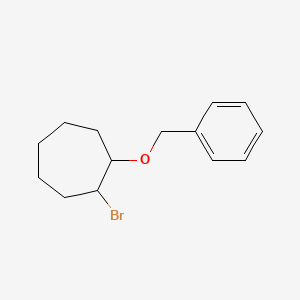
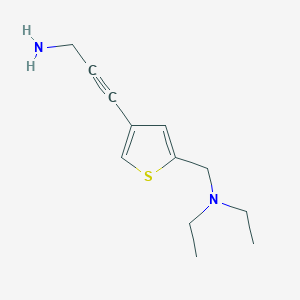

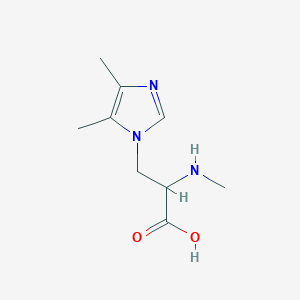
![2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13633937.png)
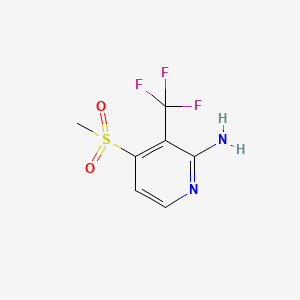
![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide](/img/structure/B13633949.png)
